4-(3,4-dimethoxybenzyl)-2H-1,4-benzoxazine-2,3(4H)-dione
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Overview
Description
4-(3,4-dimethoxybenzyl)-2H-1,4-benzoxazine-2,3(4H)-dione: veratryl benzoxazine , is a heterocyclic compound with a unique structure. It combines a benzoxazine ring with a 3,4-dimethoxybenzyl group. Let’s break down its features:
Benzoxazine Ring: The core structure consists of a benzene ring fused with an oxazine ring. This arrangement imparts interesting properties to the compound.
3,4-Dimethoxybenzyl Group: The protective group enhances solubility during synthesis but is cleaved off during monolayer formation.
Preparation Methods
Synthetic Routes::
Direct Synthesis: Veratryl benzoxazine can be synthesized directly by cyclization of appropriate precursors under specific conditions.
Ring-Opening Polymerization (ROP): Polymerization of benzoxazine monomers yields high-molecular-weight materials with applications in coatings and adhesives.
Temperature: Elevated temperatures (around 60 °C) favor monolayer formation.
Proton Source: Presence of protons (e.g., trifluoroacetic acid) facilitates cleavage of the protective group.
- Industrial-scale production methods may involve ROP or other polymerization techniques.
Chemical Reactions Analysis
Veratryl benzoxazine undergoes various reactions:
Ring Opening: During polymerization, the oxazine ring opens, leading to polymer formation.
C-C Bond Formation: The protective group remains stable under Pd-catalyzed C-C bond formation conditions, aiding precursor synthesis.
Common reagents include acids (e.g., trifluoroacetic acid) and catalysts (e.g., Pd complexes).
Scientific Research Applications
Veratryl benzoxazine finds applications in:
Polymer Chemistry: As a monomer for high-performance polymers.
Materials Science: Coatings, adhesives, and flame-retardant materials.
Biomedical: Potential drug delivery systems due to its stability and solubility-enhancing group.
Mechanism of Action
Targets: Specific molecular targets remain an active area of research.
Pathways: Investigate how veratryl benzoxazine interacts with cellular pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other benzoxazines.
Similar Compounds: Explore related benzoxazines, such as veratryl benzoxazine derivatives.
Properties
Molecular Formula |
C17H15NO5 |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-1,4-benzoxazine-2,3-dione |
InChI |
InChI=1S/C17H15NO5/c1-21-14-8-7-11(9-15(14)22-2)10-18-12-5-3-4-6-13(12)23-17(20)16(18)19/h3-9H,10H2,1-2H3 |
InChI Key |
HPCYHVPQMGXQJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C3=CC=CC=C3OC(=O)C2=O)OC |
Origin of Product |
United States |
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